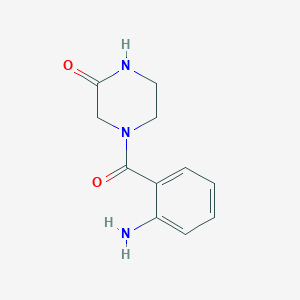
4-(2-Aminobenzoyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminobenzoyl)-2-piperazinone, also known as 4-ABP, is an organic compound with a molecular formula of C11H14N2O2. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 4-ABP is an important intermediate in the synthesis of various pharmaceuticals and has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
4-(2-Aminobenzoyl)-2-piperazinone has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the structure-activity relationships of various drugs, to elucidate the mechanism of action of certain drugs, and to investigate the biochemical and physiological effects of drugs. Additionally, it has been used to synthesize various organic compounds, such as amino acids, peptides, and nucleosides.
作用機序
Target of Action
It is known that similar compounds, such as 2-aminobenzoyl derivatives, have shown antimicrobial activity . Therefore, it is plausible that 4-(2-Aminobenzoyl)-2-piperazinone might interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
It can be inferred from related compounds that it may interact with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions could lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Related compounds such as 2-aminobenzoic acid derivatives have been implicated in the inhibition of microbial growth . This suggests that 4-(2-Aminobenzoyl)-2-piperazinone might interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
Similar compounds are known to exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney
Result of Action
Based on the antimicrobial activity of related compounds, it can be inferred that this compound might lead to the inhibition of microbial growth . This could be due to the disruption of essential cellular processes in the microbes, leading to cell death.
実験室実験の利点と制限
4-(2-Aminobenzoyl)-2-piperazinone has several advantages for laboratory experiments. It is relatively easy to synthesize and its mechanism of action is well understood. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also important to note that 4-(2-Aminobenzoyl)-2-piperazinone is a potent inhibitor of MAO and thus should be used with caution in laboratory experiments.
将来の方向性
The potential applications of 4-(2-Aminobenzoyl)-2-piperazinone are vast and there are many possible future directions for research. These include further investigation into its mechanism of action, its effects on various physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of 4-(2-Aminobenzoyl)-2-piperazinone and its potential use as a starting material for the synthesis of other organic compounds. Finally, further research could be conducted into the potential toxicity of 4-(2-Aminobenzoyl)-2-piperazinone and its effects on various organ systems.
合成法
4-(2-Aminobenzoyl)-2-piperazinone can be synthesized by reacting 2-aminobenzoyl chloride and 2-piperazinone in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 2-aminobenzoyl chloride reacts with 2-piperazinone to form the intermediate 4-aminobenzoyl-2-piperazinone; then, the intermediate undergoes a cyclization reaction to form the desired 4-(2-Aminobenzoyl)-2-piperazinone. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-100°C.
特性
IUPAC Name |
4-(2-aminobenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-9-4-2-1-3-8(9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNGCFPKOPOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366701 |
Source


|
| Record name | 4-(2-aminobenzoyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
671794-74-4 |
Source


|
| Record name | 4-(2-aminobenzoyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

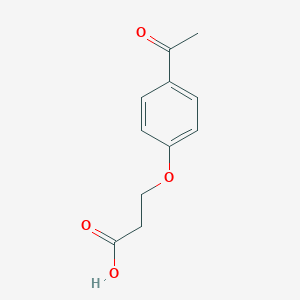
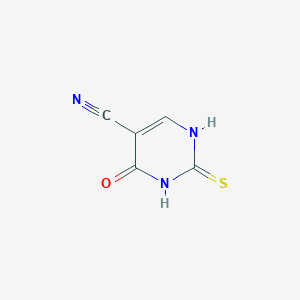
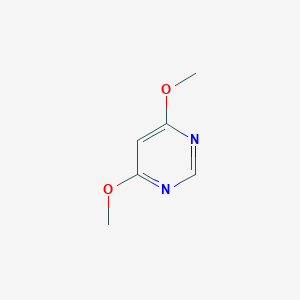

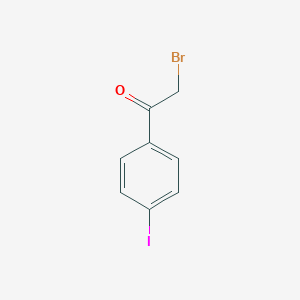
![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
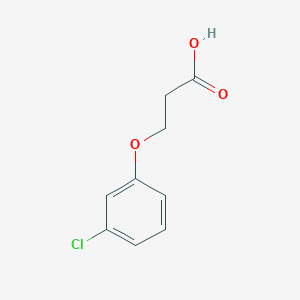

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)


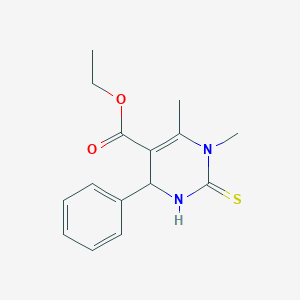
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)